4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester
Description
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the ortho position and a hydroxyl (-OH) group at the para position relative to the boronic ester moiety. Its molecular formula is C₁₃H₁₆BF₃O₄, with a molecular weight of 316.08 g/mol (CAS: 1029439-76-6) . The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and stabilizes the boronic acid under ambient conditions, making it suitable for Suzuki-Miyaura cross-coupling reactions and other organoboron-mediated syntheses.
This compound is pivotal in pharmaceutical and materials chemistry due to its trifluoromethoxy group, which confers metabolic stability and lipophilicity, and the hydroxyl group, which enables further functionalization or participation in hydrogen bonding .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(18)7-10(9)19-13(15,16)17/h5-7,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVDMNUJMKYEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Catalytic Systems
This method employs a dual-boron approach using aryl boronic acid MIDA esters and pinacol boronic esters under palladium catalysis. The MIDA ester acts as a latent hydroxyl group, while the pinacol ester participates in cross-coupling. Typical conditions include:
A representative synthesis involves coupling 3-bromo-5-(trifluoromethoxy)phenylboronic acid MIDA ester with benzo[b]thiophen-2-yl pinacol boronate, achieving 88% yield after oxidation.
Table 1: Representative Suzuki-Miyaura Conditions and Outcomes
Chemoselectivity and Functional Group Tolerance
The method tolerates:
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Electron-withdrawing groups : Trifluoromethoxy (–OCF₃), nitriles
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Sensitive functionalities : Methyl esters, unprotected phenols post-oxidation
Critical to success is pH-controlled oxidation (0°C, H₂O₂) to prevent side reactions at the trifluoromethoxy group.
Grignard Reagent-Mediated Boronylation
Protection/Deprotection Strategy
Developed in CN111072698A, this route uses BOC/TMS/benzyl protection of phenolic –OH before boronylation:
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Protection : 4-Bromophenol → BOC-protected intermediate (68% yield)
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Grignard formation : iPrMgCl·LiCl in THF at –10°C
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Boronylation : Reaction with B(OMe)₃ followed by pinacol esterification
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Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis
Table 2: Grignard Method Performance Metrics
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| BOC Protection | DMF, 90°C, 18 hr | 68% | 99.4% |
| Grignard Boronylation | THF, –10°C → RT, 24 hr | 87% | 98% |
| Pinacol Esterification | Pinacol, toluene reflux | 85% | 97% |
Industrial Scalability Considerations
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Continuous flow systems reduce reaction times from 24 hr to 2–4 hr
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Automated purification : Simulated moving bed chromatography replaces column chromatography
One-Pot Iterative Coupling-Oxidation
Sequential Boron Transformations
This advanced method (Figure 1c in) enables three-component coupling in a single flask:
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Initial Suzuki coupling between MIDA ester and aryl boronate
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In situ oxidation of BPin to phenol using H₂O₂
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Second coupling with new boronate species
Key advantages:
Oxidation Kinetics and Optimization
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Stoichiometry : 10 equiv H₂O₂ ensures complete BPin → phenol conversion
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Workup : NaHSO₃ quench removes excess peroxide before extraction
Comparative Analysis of Methods
Table 3: Method Tradeoffs and Applications
| Parameter | Suzuki-Miyaura | Grignard | One-Pot Iterative |
|---|---|---|---|
| Yield Range | 77–91% | 68–87% | 80–91% |
| Functional Group Scope | Broad (EWG, heterocycles) | Limited to aryl halides | Requires orthogonal boronates |
| Scalability | Pilot-scale demonstrated | Industrial routes patented | Lab-scale only |
| Purification Complexity | Moderate (column chromatography) | High (multiple protections) | Low (single pot) |
Industrial Production Insights
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
- Mechanism : The compound acts as a boron source, facilitating the transmetalation step when reacted with aryl halides in the presence of a palladium catalyst. This process leads to the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals.
Building Block for Drug Development
The compound serves as a versatile building block in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. Its trifluoromethoxy group enhances lipophilicity and bioavailability.
- Case Study : A study highlighted its utility in synthesizing novel CXCR1 and CXCR2 antagonists, demonstrating its role in developing therapeutic agents for inflammatory diseases .
Enzyme Inhibition Studies
Research has shown that boronic acids can interact with enzymes, leading to inhibition or modulation of their activity. The application of 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester has been explored in this context.
- Biochemical Pathways : The compound's interaction with serine proteases has been documented, where it forms reversible covalent bonds with the active site serine residue, inhibiting enzyme activity.
Antimicrobial Activity
The antimicrobial properties of boronic acids have garnered attention due to their potential as antibacterial agents.
- Research Findings : Studies have demonstrated that derivatives of phenylboronic acids exhibit significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis through reversible covalent bonding with diols present in cell wall components.
Table 1: Summary of Synthetic Applications
| Biological Activity | Mechanism | Efficacy |
|---|---|---|
| Enzyme Inhibition | Forms covalent bonds with active site residues | Significant inhibition |
| Antimicrobial | Disrupts cell wall synthesis | Effective at low concentrations |
Mechanism of Action
The mechanism by which 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid group acts as a nucleophile, reacting with electrophilic species to form carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity of the phenyl ring, making the compound more effective in these reactions.
Molecular Targets and Pathways:
Palladium-Catalyzed Reactions: The compound interacts with palladium catalysts to facilitate the formation of biaryl compounds.
Electrophilic Substitution: The phenyl ring can undergo electrophilic substitution reactions, targeting specific positions on the ring.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of substituted phenylboronic acid pinacol esters. Key structural analogues include:
Key Differences :
- Trifluoromethoxy vs. Methoxy : The -OCF₃ group in the target compound increases electron-withdrawing effects and hydrolytic stability compared to -OCH₃ .
- Hydroxyl Position : The para -OH group allows for regioselective reactions, unlike meta-substituted analogues .
Solubility and Reactivity
- Solubility: The pinacol ester group significantly enhances solubility in nonpolar solvents (e.g., chloroform, dipropyl ether) compared to the parent boronic acid . Among pinacol esters, 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester exhibits intermediate solubility in chloroform (similar to azaesters) but lower solubility in hydrocarbons like methylcyclohexane .
Hydrolysis Kinetics :
- Hydrolysis rates in aqueous media depend on substituents. For example:
- Hydroxyl-substituted esters (e.g., para-OH) hydrolyze rapidly (half-life ~10 minutes in water), while amine-substituted esters require ~3 hours .
- The trifluoromethoxy group may slow hydrolysis slightly due to steric and electronic effects, though exact data for this compound are pending .
Biological Activity
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS No. 1029439-76-6) is a compound characterized by its unique trifluoromethoxy group and boronic acid functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of specific enzymes and interactions with cellular targets.
- Molecular Formula : C13H16BF3O3
- Molecular Weight : 288.07 g/mol
- Structure : Chemical Structure
Biological Activity Overview
The biological activity of 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester has been explored in various studies, highlighting its potential as an inhibitor of specific receptors and enzymes.
Inhibition of CXCR1 and CXCR2
One notable study demonstrated that derivatives of phenylboronic acids, including this compound, exhibit inhibitory effects on chemokine receptors CXCR1 and CXCR2. The compound was shown to act as a noncompetitive antagonist with an IC50 value of approximately 275 nM, indicating a moderate potency in receptor inhibition .
Enzyme Inhibition
The presence of the trifluoromethoxy group enhances the biological activity of compounds by increasing lipophilicity and membrane permeability. This property has been linked to improved interactions with protein targets, leading to enhanced inhibitory effects against enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) .
Study on Antimicrobial Activity
A comparative study on various phenylboronic acids, including the trifluoromethoxy derivative, assessed their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups like trifluoromethyl exhibited increased antimicrobial activity due to enhanced interaction with microbial targets .
Cytotoxicity Evaluation
The cytotoxic effects of 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester were evaluated against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney). The compound demonstrated moderate cytotoxicity, which was attributed to its ability to interfere with cellular signaling pathways .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester and its protein targets. The trifluoromethoxy group facilitates hydrogen bonding and π–π stacking interactions, which are critical for binding affinity and specificity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H16BF3O3 |
| Molecular Weight | 288.07 g/mol |
| CAS Number | 1029439-76-6 |
| IC50 for CXCR1/CXCR2 Inhibition | ~275 nM |
| Cytotoxicity (MCF-7 cell line) | Moderate |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester?
- Methodological Answer : This compound is typically synthesized via Suzuki-Miyaura coupling, where a boronic ester precursor reacts with a halogenated aryl trifluoromethoxy intermediate. For example, tert-butyl carbamate-protected boronic esters (e.g., intermediates like tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate) are coupled with brominated or iodinated aryl trifluoromethoxides using Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane under inert conditions . Purification involves column chromatography, and characterization employs / NMR and HPLC (>90% purity thresholds) .
Q. How can researchers verify the structural integrity and purity of this boronic ester?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm the presence of the pinacol ester’s methyl groups (δ ~1.3 ppm in NMR) and the trifluoromethoxy group (δ ~60 ppm in NMR).
- HPLC Analysis : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% recommended for synthetic intermediates) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) against theoretical values .
Q. What are the stability considerations for this compound under laboratory storage?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under inert gas (argon/nitrogen). Avoid prolonged exposure to moisture, as boronic esters hydrolyze in aqueous media. Stability tests should monitor decomposition via TLC or NMR over 6–12 months .
Advanced Research Questions
Q. How does 4-hydroxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester function in hydrogen peroxide (H₂O₂) detection assays?
- Methodological Answer : Analogous to 4-nitrophenylboronic acid pinacol ester , this compound reacts with H₂O₂ via oxidative deboronation, releasing a phenolic product. To optimize detection:
- pH Optimization : Test reactivity in Tris-HCl buffers (pH 6.9–10.9) to identify the optimal range for signal intensity.
- Kinetic Monitoring : Use UV-Vis spectroscopy (e.g., 400 nm for nitrophenol analogs) to track reaction progress over 1–3 hours .
- Interference Checks : Validate specificity against reactive oxygen species (ROS) like superoxide or hydroxyl radicals using scavengers (e.g., catalase) .
Q. What strategies address contradictory data in Suzuki coupling yields with this boronic ester?
- Methodological Answer : Contradictions often arise from:
- Catalyst Selection : Compare Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for electron-deficient aryl trifluoromethoxy substrates.
- Solvent Effects : Test polar aprotic solvents (DMF, THF) vs. biphasic systems (toluene/water) to improve solubility.
- Base Compatibility : Screen K₃PO₄, Na₂CO₃, or CsF to mitigate deactivation of the boronic ester .
Q. How can this compound be applied in synthesizing kinase inhibitors or ROS-responsive materials?
- Methodological Answer :
- Kinase Inhibitors : React with aminopyridine derivatives via Suzuki coupling to introduce trifluoromethoxy-phenyl motifs, enhancing binding to ATP pockets (e.g., FLT3 kinase inhibitors) .
- ROS-Responsive Materials : Incorporate into β-cyclodextrin polymers via esterification. The boronic ester’s H₂O₂ sensitivity enables controlled drug release in oxidative environments (e.g., cancer therapy) .
Q. What are the implications of pH-dependent reactivity for this boronic ester in biological assays?
- Methodological Answer : The compound’s hydrolysis rate increases at alkaline pH (≥9.0), as observed in analogous systems . For cell-based assays:
- Buffering : Use HEPES (pH 7.4) to mimic physiological conditions and minimize premature hydrolysis.
- Intracellular Tracking : Pair with fluorogenic probes (e.g., coumarin derivatives) to visualize H₂O₂ generation in real-time .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction rates for H₂O₂-mediated deboronation?
- Methodological Answer : Contradictions may stem from:
- Substrate Purity : Impurities (e.g., free boronic acid) accelerate hydrolysis. Re-purify via recrystallization (hexane/EtOAc).
- Temperature Control : Ensure reactions are conducted at 25°C ± 1°C; kinetic data vary significantly with minor temperature shifts .
- Instrument Calibration : Validate UV-Vis spectrophotometer alignment using standard curves (e.g., 4-nitrophenol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
